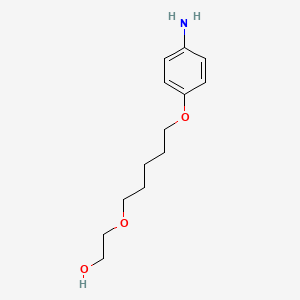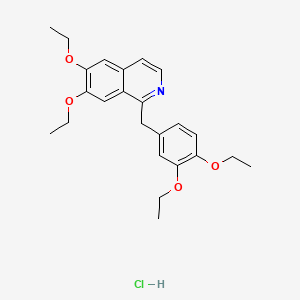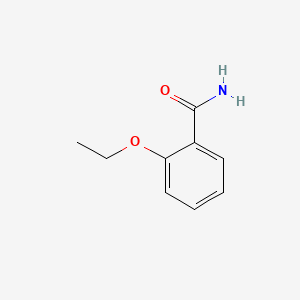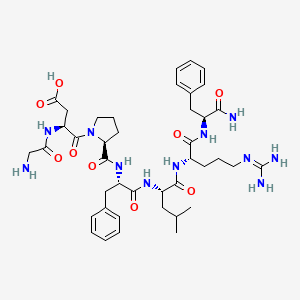
Ephedrine levulinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ephedrine levulinate is a chemical compound derived from ephedrine, an alkaloid traditionally extracted from the Ephedra plant. This compound is known for its stimulant properties and is used in various medicinal products to treat conditions such as rhinitis and infections of the sinus, mouth, or throat .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ephedrine levulinate is synthesized through the esterification of ephedrine with levulinic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants, ephedrine and levulinic acid, are mixed in appropriate stoichiometric ratios and subjected to catalytic conditions. The reaction mixture is then purified through distillation or recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Ephedrine levulinate undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups on the ephedrine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ephedrine ketones, while reduction can produce ephedrine alcohols.
Scientific Research Applications
Ephedrine levulinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Researchers utilize this compound to study its effects on biological systems, particularly its stimulant properties.
Medicine: It is employed in the development of pharmaceutical formulations for treating respiratory conditions.
Industry: this compound is used in the production of nasal decongestants and other medicinal products.
Mechanism of Action
Ephedrine levulinate exerts its effects primarily through its action on adrenergic receptors. It acts as an agonist at alpha- and beta-adrenergic receptors, leading to the release of norepinephrine from sympathetic neurons. This results in increased heart rate, bronchodilation, and vasoconstriction, which are beneficial in treating respiratory conditions .
Comparison with Similar Compounds
Ephedrine: The parent compound, known for its stimulant and decongestant properties.
Pseudoephedrine: A stereoisomer of ephedrine, commonly used in over-the-counter decongestants.
Phenylephrine: Another adrenergic agonist used as a decongestant.
Uniqueness: Ephedrine levulinate is unique due to its ester linkage with levulinic acid, which may alter its pharmacokinetic properties compared to ephedrine and pseudoephedrine. This modification can potentially enhance its efficacy and reduce side effects in medicinal applications .
Properties
CAS No. |
1082659-36-6 |
|---|---|
Molecular Formula |
C15H21NO3 |
Molecular Weight |
263.33 g/mol |
IUPAC Name |
[(1R,2S)-2-(methylamino)-1-phenylpropyl] 4-oxopentanoate |
InChI |
InChI=1S/C15H21NO3/c1-11(17)9-10-14(18)19-15(12(2)16-3)13-7-5-4-6-8-13/h4-8,12,15-16H,9-10H2,1-3H3/t12-,15-/m0/s1 |
InChI Key |
SDERVCYTJVOPPI-WFASDCNBSA-N |
SMILES |
CC(C(C1=CC=CC=C1)OC(=O)CCC(=O)C)NC |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)OC(=O)CCC(=O)C)NC |
Canonical SMILES |
CC(C(C1=CC=CC=C1)OC(=O)CCC(=O)C)NC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ephedrine levulinate; Ephedrine levulinate; L-Ephedrine levulinate; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















